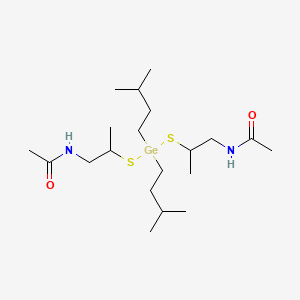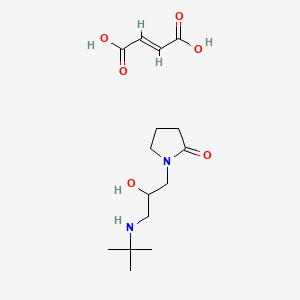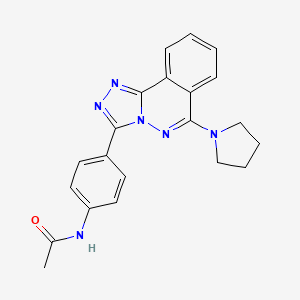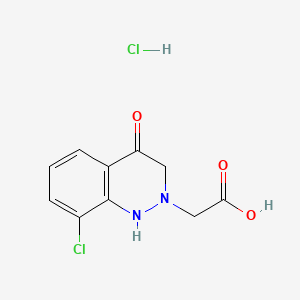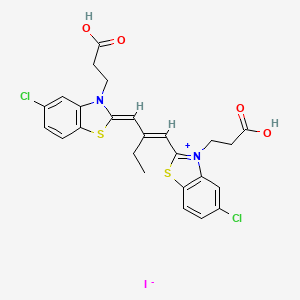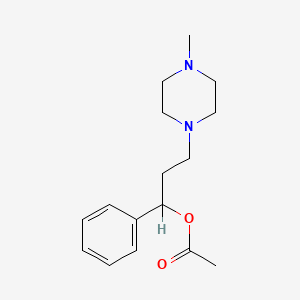
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and heterocyclic components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and pyrazoloquinazoline intermediates, followed by azo coupling and sulphonation reactions. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-((4-(benzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one
- 3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)-2-methylquinazoline-9(1H)-one
Uniqueness
The uniqueness of 2-Methyl-3-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)pyrazolo(5,1-b)quinazoline-9(1H)-one, mono((4-methyl-1H-imidazolyl)methyl) monosulpho derivative lies in its specific structural features, such as the presence of both benzothiazole and pyrazoloquinazoline moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84930-04-1 |
|---|---|
Formule moléculaire |
C30H26N8O4S2 |
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
2-methyl-3-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]diazenyl]-8-[(5-methyl-1H-imidazol-3-ium-2-yl)methoxysulfonyl]-1,2-dihydropyrazolo[5,1-b]quinazolin-9-olate |
InChI |
InChI=1S/C30H26N8O4S2/c1-16-7-12-21-23(13-16)43-29(34-21)19-8-10-20(11-9-19)35-36-27-18(3)37-38-28(27)33-22-5-4-6-24(26(22)30(38)39)44(40,41)42-15-25-31-14-17(2)32-25/h4-14,18,37,39H,15H2,1-3H3,(H,31,32) |
Clé InChI |
RNLSMFVCCBVWOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=C2N=C3C=CC=C(C3=C(N2N1)[O-])S(=O)(=O)OCC4=[NH+]C=C(N4)C)N=NC5=CC=C(C=C5)C6=NC7=C(S6)C=C(C=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


